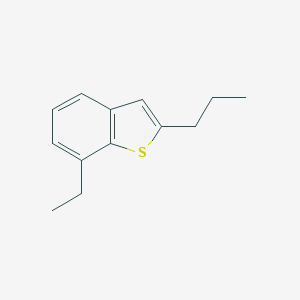

7-Ethyl-2-propyl-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

16587-46-5 |

|---|---|

Molecular Formula |

C13H16S |

Molecular Weight |

204.33 g/mol |

IUPAC Name |

7-ethyl-2-propyl-1-benzothiophene |

InChI |

InChI=1S/C13H16S/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)14-12/h5,7-9H,3-4,6H2,1-2H3 |

InChI Key |

RZRNLFMTGXFRLE-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=C(S1)C(=CC=C2)CC |

Canonical SMILES |

CCCC1=CC2=C(S1)C(=CC=C2)CC |

Synonyms |

7-Ethyl-2-propylbenzo[b]thiophene |

Origin of Product |

United States |

Foundational & Exploratory

7-Ethyl-2-propyl-1-benzothiophene CAS number and identifiers

Disclaimer: Information for the specific compound "7-Ethyl-2-propyl-1-benzothiophene" was not found in the available databases. This guide instead provides a detailed overview of two structurally similar compounds: 7-Ethyl-2-methyl-1-benzothiophene and 7-Ethyl-1-benzothiophene .

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive data and a general synthetic methodology for these benzothiophene derivatives.

7-Ethyl-2-methyl-1-benzothiophene

7-Ethyl-2-methyl-1-benzothiophene is a substituted benzothiophene with ethyl and methyl groups at the 7th and 2nd positions, respectively.

Identifiers and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for 7-Ethyl-2-methyl-1-benzothiophene is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 16587-44-3 | [1][2] |

| IUPAC Name | 7-ethyl-2-methyl-1-benzothiophene | [2] |

| Synonyms | 7-Ethyl-2-methylbenzo[b]thiophene, Benzo[b]thiophene, 7-ethyl-2-methyl- | [1][2] |

| Molecular Formula | C11H12S | [1][2] |

| Molecular Weight | 176.28 g/mol | [1][2] |

| Canonical SMILES | CCC1=CC=CC2=C1SC(=C2)C | [2] |

| InChIKey | IAXZFMADQLEDOF-UHFFFAOYSA-N | [2] |

| DSSTox Substance ID | DTXSID90344248 | [2] |

7-Ethyl-1-benzothiophene

7-Ethyl-1-benzothiophene is another substituted benzothiophene derivative with an ethyl group at the 7th position.

Identifiers and Physicochemical Properties

The table below summarizes the primary identifiers and computed properties for 7-Ethyl-1-benzothiophene.

| Identifier | Value | Source |

| CAS Number | 16587-42-1 | [3] |

| IUPAC Name | 7-ethyl-1-benzothiophene | [3] |

| Synonyms | 7-Ethylbenzo[b]thiophene, Benzo[b]thiophene, 7-ethyl- | [3] |

| Molecular Formula | C10H10S | [3][4] |

| Molecular Weight | 162.25 g/mol | [3] |

| Canonical SMILES | CCC1=CC=CC2=C1SC=C2 | [3] |

| InChIKey | SZNQHLOLUMHNIM-UHFFFAOYSA-N | [3] |

| DSSTox Substance ID | DTXSID50343530 | [3] |

General Synthesis of Substituted Benzothiophenes

While specific experimental protocols for the synthesis of this compound were not found, a general method for preparing benzothiophenes involves the intramolecular cyclization of a substituted acetophenone derivative.[5] This process often utilizes an acid catalyst.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzothiophene, based on common synthetic routes.

Experimental Protocol Details:

A common approach involves the cyclization of a suitable acetophenone precursor in the presence of a cation exchange resin as the acid catalyst.[5] The reaction is typically conducted at elevated temperatures, for instance, between 50 °C and 110 °C.[5] The choice of solvent can be critical, with non-polar solvents like toluene or heptane often employed.[5] Heptane, in particular, can aid in the crystallization of the benzothiophene product, which helps to drive the reaction equilibrium towards the desired product.[5] Following the reaction, the catalyst is removed by filtration. The final product is then purified using standard techniques such as crystallization or column chromatography.

References

- 1. chembk.com [chembk.com]

- 2. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

Spectroscopic Data for 7-Ethyl-2-propyl-1-benzothiophene: A Data Gap

A comprehensive search for spectroscopic data (NMR, IR, and MS) and associated experimental protocols for 7-Ethyl-2-propyl-1-benzothiophene has revealed a significant data gap in publicly available scientific literature and databases. At present, no specific experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this particular compound could be located.

While information on structurally related benzothiophene derivatives is available, it is crucial to note that spectroscopic data are highly specific to the exact molecular structure. Therefore, data from analogues such as 7-ethyl-1-benzothiophene, 7-ethyl-2-methyl-1-benzothiophene, or 2-propyl-1-benzothiophene cannot be used as a direct substitute for this compound.

For researchers and drug development professionals requiring this specific data, de novo synthesis and subsequent spectroscopic analysis would be necessary.

General Experimental Protocols for Benzothiophene Derivatives

Although specific protocols for this compound are not available, general synthetic methodologies for related benzothiophene compounds often involve domino reactions or Friedlander synthesis.[1] These approaches typically involve the reaction of a substituted thiophene or a precursor with appropriate reagents to construct the fused ring system.

A general workflow for obtaining and analyzing spectroscopic data for a newly synthesized compound like this compound is illustrated below.

Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

Spectroscopic Data for Related Compounds

For informational purposes, some publicly available data on related benzothiophene derivatives are provided below. It must be reiterated that these data are not for this compound and should be used with caution for comparative purposes only.

7-Ethyl-1-benzothiophene

-

Mass Spectrometry (GC-MS): Top peaks at m/z 147, 162, and 148.[2]

7-Ethyl-2-methyl-1-benzothiophene

-

Mass Spectrometry (GC-MS): Top peaks at m/z 147, 161, 176, and 162.[3]

2-Propyl-1-benzothiophene

-

Mass Spectrometry (GC-MS): Top peaks at m/z 137, 147, 176, and 148.[4]

The lack of comprehensive data for this compound highlights a potential area for new research. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical sciences.

References

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propyl-1-benzothiophene | C11H12S | CID 590313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-Ethyl-2-propyl-1-benzothiophene

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physical and chemical properties of 7-Ethyl-2-methyl-1-benzothiophene. The document includes structured data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 7-Ethyl-2-methyl-1-benzothiophene. The data is a combination of computed values from reputable chemical databases. Experimental data for properties such as melting and boiling points are not available in the cited literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂S | [ChemBK][1] |

| Molecular Weight | 176.28 g/mol | [PubChem][1] |

| IUPAC Name | 7-ethyl-2-methyl-1-benzothiophene | [PubChem][1] |

| CAS Number | 16587-44-3 | [ChemBK][1] |

| Appearance | Expected to be a solid or liquid | General |

| XLogP3 | 4.1 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Exact Mass | 176.06597156 Da | [PubChem][1] |

| Monoisotopic Mass | 176.06597156 Da | [PubChem][1] |

| Topological Polar Surface Area | 28.2 Ų | [PubChem][1] |

| Heavy Atom Count | 12 | [PubChem][1] |

Experimental Protocols

While a specific, published synthesis protocol for 7-Ethyl-2-methyl-1-benzothiophene was not found, a general and robust method for the synthesis of substituted benzothiophenes involves the visible-light-promoted cyclization of disulfides and alkynes. The following is a plausible experimental protocol adapted from this methodology.

Synthesis of 7-Ethyl-2-methyl-1-benzothiophene via Visible-Light-Promoted Cyclization

Objective: To synthesize 7-ethyl-2-methyl-1-benzothiophene from 1,2-bis(2-ethylphenyl)disulfane and propyne.

Materials:

-

1,2-bis(2-ethylphenyl)disulfane

-

Propyne (condensed or as a saturated solution in a suitable solvent)

-

Toluene (anhydrous)

-

Photocatalyst (e.g., Eosin Y)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Visible light source (e.g., blue LED lamp)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

To a 20 mL glass tube equipped with a magnetic stir bar, add 1,2-bis(2-ethylphenyl)disulfane (0.2 mmol) and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

-

Add anhydrous toluene (2 mL) to dissolve the reactants.

-

Bubble propyne gas through the solution for 10-15 minutes to ensure an excess of the alkyne. Alternatively, a pre-prepared saturated solution of propyne in toluene can be used.

-

Seal the tube and place it under an inert atmosphere (Nitrogen or Argon).

-

Irradiate the reaction mixture with a visible light source (e.g., a 12 W blue LED lamp) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to proceed over several hours (e.g., 24 hours).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired 7-Ethyl-2-methyl-1-benzothiophene.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for 7-Ethyl-2-methyl-1-benzothiophene is available in the PubChem database. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of methyl (CH₃) and ethyl (C₂H₅) groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzothiophene ring system, a singlet for the methyl group protons at the 2-position, and a quartet and a triplet for the ethyl group protons at the 7-position.

-

¹³C NMR: The spectrum would display signals for all 11 unique carbon atoms in the molecule, including those of the benzothiophene core, the methyl group, and the ethyl group.

Potential Biological Significance and Applications

Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][3][4] While specific biological data for 7-Ethyl-2-methyl-1-benzothiophene is not available, the benzothiophene scaffold is a core component of several pharmaceuticals and biologically active compounds.[4]

Derivatives of benzothiophene have been reported to exhibit activities including:

The presence of alkyl substituents on the benzothiophene ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Therefore, 7-Ethyl-2-methyl-1-benzothiophene could be a valuable compound for screening in various biological assays to explore its therapeutic potential.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzothiophene, such as 7-Ethyl-2-methyl-1-benzothiophene.

Caption: A generalized workflow for the synthesis and characterization of 7-Ethyl-2-methyl-1-benzothiophene.

References

- 1. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 4. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,7-Disubstituted Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2,7-disubstituted benzothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic strategies, provides experimental protocols for representative reactions, and presents quantitative data to facilitate comparison and application in a research and development setting.

Introduction

The benzothiophene scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The specific substitution pattern at the 2 and 7 positions can significantly influence the pharmacological and physicochemical properties of these compounds. This guide focuses on the synthetic routes to access this particular substitution pattern, which is often challenging to achieve selectively. The methodologies covered include palladium-catalyzed cross-coupling reactions and multi-step strategies involving the construction of the benzothiophene core from appropriately substituted precursors.

Synthetic Strategies and Methodologies

The synthesis of 2,7-disubstituted benzothiophenes can be broadly approached through two main strategies:

-

Functionalization of a pre-formed 2,7-dihalobenzothiophene core: This is a versatile approach that allows for the introduction of a wide variety of substituents through cross-coupling reactions.

-

Construction of the benzothiophene ring from a pre-functionalized benzene derivative: This strategy offers an alternative route, particularly when the desired substituents are not amenable to cross-coupling conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2,7-disubstituted benzothiophenes, this reaction is typically employed to functionalize a 2,7-dibromobenzothiophene precursor with a variety of boronic acids or esters.

A key example is the synthesis of 2,7-dithienyl[1]benzothieno[3,2-b][1]benzothiophene derivatives, which are of interest as organic semiconductor materials.[1] The general scheme for this reaction is as follows:

Caption: Suzuki-Miyaura cross-coupling for 2,7-disubstitution.

Experimental Protocol: Synthesis of 2,7-bis(5-Octylthiophen-2-yl)[1]benzothieno[3,2-b][1]benzothiophene [1]

-

Reactants:

-

Catalyst:

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (62 mg, 0.06 mmol)

-

-

Base and Solvents:

-

Toluene (30 mL)

-

Ethanol (4 mL)

-

2 M aqueous sodium carbonate solution (4 mL)

-

-

Procedure:

-

The 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene and the boronic acid pinacol ester are placed in a 100 mL two-neck round-bottom flask.

-

The flask is evacuated and purged with argon.

-

The Pd(PPh₃)₄ catalyst is added, and the flask is again evacuated and purged with argon.

-

Toluene, ethanol, and the aqueous sodium carbonate solution are added through a septum.

-

The reaction mixture is heated and stirred under an argon atmosphere. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography.

-

Table 1: Suzuki-Miyaura Coupling Reaction Data for 2,7-Disubstituted BTBT Derivatives [1]

| R-Group on Thiophene | Starting Dibromide (mmol) | Boronic Ester (mmol) | Pd(PPh₃)₄ (mmol) | Yield (%) |

| 3-Octyl | 2.0 | 4.4 | 0.1 | Not Reported |

| 4-Octyl | 1.9 | 4.1 | 0.06 | Not Reported |

| 5-Octyl | 1.9 | 4.1 | 0.06 | Not Reported |

Note: While the source provides the experimental details, specific yield percentages for these reactions were not explicitly stated in the provided text.

Multi-step Synthesis via Ring Construction

An alternative to direct functionalization is the construction of the benzothiophene ring from a suitably substituted benzene precursor. This approach can be advantageous when the desired substituents are not compatible with cross-coupling conditions or when the starting materials are more readily available. One potential strategy involves the Gewald reaction, which is a well-established method for synthesizing 2-aminothiophenes.[2][3][4][5][6] While not directly reported for 2,7-disubstituted benzothiophenes in the provided search results, a hypothetical route could involve a substituted cyclohexanone to form a tetrahydrobenzothiophene, which could then be aromatized.

Caption: Hypothetical multi-step route to 2,7-disubstituted benzothiophenes.

Further research is required to identify specific experimental protocols for this type of multi-step synthesis leading to 2,7-disubstituted benzothiophenes.

Applications in Drug Discovery

2,7-Disubstituted benzothiophenes are being investigated as potent and selective inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)

MK2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. Inhibitors of MK2 are being explored as potential therapeutics for diseases such as rheumatoid arthritis and psoriasis. Certain benzothiophene analogs have been identified as potent MK2 inhibitors.[7]

Caption: MK2 signaling pathway and inhibition by benzothiophenes.

Inhibition of c-Jun N-terminal Kinase (JNK)

JNKs are a family of protein kinases that are activated by stress stimuli and are involved in the regulation of apoptosis, inflammation, and neurodegeneration. Disubstituted thiophene and thiazole-based compounds have been developed as JNK inhibitors for potential use in treating neurodegenerative diseases.[8]

Table 2: Biological Activity of Representative Benzothiophene Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Benzothiophene analog | MK2 | < 500 | [7] |

| Disubstituted thiophene | JNK3 | 77 | [8] |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3190 | [9] |

Conclusion

The synthesis of 2,7-disubstituted benzothiophenes presents a significant challenge in synthetic organic chemistry. This guide has outlined two major strategies: the functionalization of a pre-existing 2,7-dihalobenzothiophene core, exemplified by the Suzuki-Miyaura cross-coupling reaction, and the construction of the benzothiophene ring from substituted precursors. While detailed protocols for the former are available, further research is needed to develop robust and general methods for the latter. The importance of this class of compounds is underscored by their potential applications as kinase inhibitors in drug discovery. The provided data and protocols serve as a valuable resource for researchers working in this exciting and evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2‐aminothiophenes by the gewald reaction | Semantic Scholar [semanticscholar.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with various biological targets have established it as a cornerstone in the development of novel therapeutic agents.[3] The electron-rich sulfur atom and the planar structure of the benzothiophene core are crucial for its biological activities, often engaging with targets through hydrogen bonds, π-π stacking, and van der Waals forces.[2] Marketed drugs such as the osteoporosis treatment Raloxifene , the asthma medication Zileuton , and the antifungal agent Sertaconazole feature the benzothiophene moiety, highlighting its clinical significance.[2] This guide provides an in-depth overview of the synthesis, therapeutic applications, and biological evaluation of substituted benzothiophenes, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.

Synthetic Strategies: A General Overview

The synthesis of substituted benzothiophenes is a critical aspect of their development as therapeutic agents, with various methods available to construct the core scaffold and introduce diverse functional groups. Common strategies include transition-metal-catalyzed reactions, electrophilic cyclizations, and annulation reactions.[3][4] Palladium-catalyzed intramolecular C-H functionalization and aryne-based methodologies have emerged as efficient routes for creating multisubstituted derivatives.[5][6][7]

Caption: Generalized workflow for the synthesis of substituted benzothiophenes.

Therapeutic Applications

Anticancer Activity

Substituted benzothiophenes have demonstrated significant potential as anticancer agents, acting through various mechanisms of action including kinase inhibition, disruption of tubulin polymerization, and modulation of critical signaling pathways like STAT3 and RhoA/ROCK.[8][9][10][11]

Mechanisms of Action:

-

Multi-Kinase Inhibition: Certain 5-hydroxybenzothiophene derivatives act as potent multi-target kinase inhibitors, targeting kinases such as Clk4, DRAK1, and haspin, which are crucial for cell cycle progression.[8]

-

Tubulin Polymerization Inhibition: Benzothiophene acrylonitrile analogs have been shown to interfere with tubulin polymerization, leading to mitotic arrest and cell death, often through atypical apoptosis or mitotic catastrophe.[9] These compounds have the advantage of not being substrates for P-glycoprotein, a common mechanism of multidrug resistance.[9]

-

STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[10][12] Persistent activation of STAT3 is common in many cancers, and its inhibition can block cell proliferation, induce apoptosis, and arrest the cell cycle.[10][12]

-

STING Agonism: Benzothiophene oxobutanoic acid analogues can act as agonists for the stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[13] STING activation in tumor models can lead to potent anti-tumor immunity and the development of an immune memory response.[13]

-

RhoA/ROCK Pathway Inhibition: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide can target the RhoA/ROCK pathway, which is involved in cell migration and metastasis.[11][14] Inhibition of this pathway can suppress cancer cell proliferation, migration, and invasion.[14]

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.[10][12]

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 16b | Clk4 | 11 nM | [8] |

| DRAK1 | 87 nM | [8] | |

| Haspin | 125.7 nM | [8] | |

| U87MG (Glioblastoma) | 7.2 µM | [8] | |

| IPBT | Caco-2 (Colorectal) | 63.74 µM | [15] |

| HepG2 (Liver) | 67.04 µM | [15] | |

| Panc-1 (Pancreatic) | 76.72 µM | [15] | |

| Compound 5 | Leukemia Cell Lines | 10 - 66.5 nM | [9] |

| Colon Cancer Cell Lines | 10 - 66.5 nM | [9] | |

| Compound 6 | Leukemia Cell Lines | 21.2 - 50.0 nM | [9] |

| CNS Cancer Cell Lines | 21.2 - 50.0 nM | [9] | |

| Compound 8b | HepG2 (Liver) | Not specified, potent | [10][12] |

| MDA-MB-231 (Breast) | Not specified, potent | [10][12] |

Antimicrobial Activity

The benzothiophene scaffold is present in numerous compounds with potent activity against a range of microbial pathogens, including multidrug-resistant bacteria and fungi.[16]

Spectrum of Activity:

-

Antibacterial: Derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Gram-negative bacteria such as Escherichia coli.[16][17] Benzo[b]thiophene acylhydrazones are particularly noteworthy, with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 4 µg/mL against MRSA.[16][18] For some derivatives, activity against Gram-negative bacteria is significantly enhanced when co-administered with an outer membrane permeabilizing agent like polymyxin B.[19]

-

Antifungal: Antifungal properties have been observed against pathogenic fungi, most notably Candida albicans.[17][19][20] Certain compounds inhibit both the growth and hyphal development of Candida species.[19]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives

| Compound | Target Organism | Activity (MIC / Zone of Inhibition) | Reference |

| II.b | S. aureus (MRSA) | 4 µg/mL | [16][18] |

| II.b | S. aureus (Daptomycin-resistant) | 4 µg/mL | [16][18] |

| Various | Candida species | 32 - 64 µg/mL | [19] |

| Various | E. coli (with Polymyxin B) | 8 - 64 µg/mL | [19] |

| Compounds 7, 8, 9 | A. niger, C. albicans | Marked activity | |

| Compounds 7, 8, 9 | E. coli, P. aeruginosa | Activity nearly equal to Ampicillin |

Anti-inflammatory Activity

Substituted benzothiophenes possess significant anti-inflammatory properties, making them candidates for treating conditions involving inflammation, including neuroinflammation.[15][21][22]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Compounds like 3-iodo-2-phenylbenzo[b]thiophene (IPBT) have been shown to significantly reduce the production of nitric oxide (NO) in LPS-induced macrophages. This is achieved by downregulating the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[15]

-

Neuroinflammation Protection: In the context of the CNS, certain benzothiophene derivatives have demonstrated protective effects against radiation-induced neuroinflammation and oxidative stress, suggesting a role as radioprotective agents in cancer therapy.[21][22]

Caption: Inhibition of the pro-inflammatory signaling cascade by benzothiophenes.[15]

Central Nervous System (CNS) Applications

The benzothiophene scaffold has been explored for various CNS applications, including the treatment of neurodegenerative disorders and as potential entactogens.[23][24][25]

Mechanisms of Action:

-

Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[24][25]

-

Serotonergic System Modulation: Certain (2-aminopropyl)benzo[β]thiophenes (APBTs) act as serotonin–norepinephrine–dopamine releasing agents (SNDRAs) and potent serotonin 5-HT2 receptor agonists.[23] These properties suggest they may have entactogenic or psychedelic effects, potentially with reduced stimulant properties and lower misuse potential.[23] Novel benzofuran and benzothiophene derivatives are also being investigated as 5-HT2C agonists for treating neurological diseases.[26]

Table 3: CNS Activity of Selected Benzothiophene Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

| 5f (Chalcone hybrid) | Acetylcholinesterase (AChE) | 62.10 µM | [24] |

| 5h (Chalcone hybrid) | Butyrylcholinesterase (BChE) | 24.35 µM | [24] |

| APBTs | Serotonin 5-HT2 Receptors | Potent Agonists | [23] |

Experimental Protocols

General Protocol for Synthesis of Benzo[b]thiophene Acylhydrazones[17][20]

-

Hydrazide Synthesis: React a substituted benzo[b]thiophene-2-carboxylic acid with an activating agent (e.g., thionyl chloride) followed by treatment with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield the corresponding carbohydrazide intermediate.

-

Condensation: Dissolve the synthesized benzo[b]thiophene-2-carbohydrazide in a solvent like ethanol.

-

Add a stoichiometric amount of the desired aromatic or heteroaromatic aldehyde.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry under a vacuum.

-

Purify the final product by recrystallization or column chromatography.

-

Characterize the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiophene test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol for Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Substituted benzothiophenes continue to be a highly productive scaffold in the field of drug discovery.[2] Their proven success in marketed drugs and the breadth of their biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects—underscore their therapeutic potential. The ongoing development of novel synthetic methodologies allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.[5][6] Future research will likely focus on optimizing the potency and selectivity of these compounds for specific biological targets, improving their pharmacokinetic profiles, and further exploring their potential in combination therapies to combat complex diseases and drug resistance. The versatility of the benzothiophene core ensures it will remain a subject of intense investigation for years to come.

References

- 1. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]

- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. oiccpress.com [oiccpress.com]

- 16. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. tandfonline.com [tandfonline.com]

- 22. scilit.com [scilit.com]

- 23. Substituted benzothiophene - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Literature review of 7-Ethyl-2-propyl-1-benzothiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Therefore, this guide will focus on the broader class of benzothiophenes, to which 7-Ethyl-2-propyl-1-benzothiophene belongs. By examining the known characteristics and biological effects of structurally similar compounds, we can infer potential properties and areas of interest for the target molecule. This review will cover the general synthesis of benzothiophenes, their established chemical properties, and their diverse and significant biological activities, including their roles as anticancer and neuroprotective agents.

Introduction to Benzothiophenes

Benzothiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. This core structure is a common scaffold in medicinal chemistry and has been identified in various biologically active molecules and approved drugs.[1] The versatility of the benzothiophene ring system allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[1][2]

Synthesis of Benzothiophenes

While a specific synthesis for this compound is not documented, general methods for the synthesis of substituted benzothiophenes are well-established. One common approach involves the Suzuki cross-coupling reaction. For instance, the synthesis of 2,7-disubstituted[3]benzothieno[3,2-b][3]benzothiophene derivatives is achieved by reacting 2,7-dibromo[3]benzothieno[3,2-b][3]benzothiophene with an appropriate boronic acid pinacol ester in the presence of a palladium catalyst.[4] This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriately substituted starting materials.

Generalized Experimental Workflow for Benzothiophene Synthesis via Suzuki Coupling

Caption: Generalized workflow for Suzuki cross-coupling.

Chemical and Physical Properties

Specific quantitative data for the physical and chemical properties of this compound are unavailable. However, we can look at the properties of similar compounds to provide an estimation. For example, 7-Ethyl-2-methyl-1-benzothiophene has a molecular weight of 176.28 g/mol and a calculated XLogP3 of 4.1.[3] 7-Ethyl-1-benzothiophene has a molecular weight of 162.25 g/mol and a calculated XLogP3 of 3.7.[5] It is important to note that physical properties such as melting and boiling points for even these closely related compounds are not consistently reported.[6]

Table 1: Computed Properties of Structurally Similar Benzothiophenes

| Property | 7-Ethyl-2-methyl-1-benzothiophene[3] | 7-Ethyl-1-benzothiophene[5] |

| Molecular Formula | C11H12S | C10H10S |

| Molecular Weight | 176.28 g/mol | 162.25 g/mol |

| XLogP3 | 4.1 | 3.7 |

| Monoisotopic Mass | 176.06597156 Da | 162.05032149 Da |

Biological Activities of Benzothiophenes

The benzothiophene scaffold is a key component in numerous compounds with a wide range of biological activities.[1] These activities include anticancer, anti-inflammatory, antifungal, and neuroprotective effects.[1][7]

Anticancer Activity

Several benzothiophene derivatives have demonstrated potent anticancer properties.[1] For example, some analogs act as inhibitors of Rho-associated protein kinase (ROCK), which can influence the tumor microenvironment.[1] Furthermore, certain benzothiophene analogs have shown significant binding activity against the estrogen receptor-α (ERα), a key target in breast cancer therapy.[2] Docking studies have indicated that some benzothiophene derivatives may have a better binding affinity for ERα than the standard drug tamoxifen.[2]

Neuroprotective Effects

Benzothiophene-based selective estrogen receptor modulators (SERMs), such as raloxifene, have been shown to provide neuroprotection.[7] Interestingly, this neuroprotective effect does not always correlate with classical estrogen receptor binding but may involve the activation of specific kinase signaling cascades through the G-protein coupled receptor, GPR30.[7]

Hypothesized Signaling Pathway for Benzothiophene-Mediated Neuroprotection

Caption: GPR30-dependent neuroprotection by BT-SERMs.

Future Directions

The lack of specific data for this compound highlights a gap in the current scientific literature. Given the significant and diverse biological activities of the broader benzothiophene class, this specific analog warrants further investigation. Future research should focus on:

-

Synthesis: Development and optimization of a synthetic route to produce this compound in sufficient quantities for further study.

-

Characterization: Detailed analysis of its chemical and physical properties.

-

Biological Screening: A comprehensive screening of its biological activities, with a particular focus on anticancer and neuroprotective properties, given the known activities of related compounds.

Conclusion

While a detailed literature review of this compound is hampered by the absence of specific data, an examination of the broader benzothiophene class provides a strong rationale for its further investigation. The established synthetic methodologies and the diverse pharmacological profiles of related compounds suggest that this compound could possess valuable biological activities. This review serves as a foundational guide for researchers interested in exploring the potential of this and other novel benzothiophene derivatives in drug discovery and development.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. (PDF) Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism (2011) | Ramy E. Abdelhamid | 78 Citations [scispace.com]

An In-depth Technical Guide to 7-Ethyl-2-propyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The nomenclature of heterocyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The benzothiophene ring system is numbered starting from the sulfur atom as position 1.

-

IUPAC Name: 7-Ethyl-2-propyl-1-benzothiophene

-

Synonyms: 7-Ethyl-2-propylbenzo[b]thiophene, 2-Propyl-7-ethyl-1-benzothiophene

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Analog-Based)

The following table summarizes the predicted and analog-based physicochemical properties of this compound. These values are estimations and should be confirmed by experimental data.

| Property | Predicted/Analog Value | Reference Compound(s) |

| Molecular Formula | C₁₃H₁₆S | - |

| Molecular Weight | 204.33 g/mol | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| LogP | ~5.0 (estimated) | 2-Propyl-1-benzothiophene (LogP ≈ 4.1)[1] |

| ¹H NMR (CDCl₃, ppm) | δ 7.7-7.2 (m, 3H, Ar-H), 7.1 (s, 1H, H-3), 2.9 (t, 2H, -CH₂-Et), 2.8 (t, 2H, -CH₂-Pr), 1.8 (sext, 2H, -CH₂-CH₂-CH₃), 1.3 (t, 3H, -CH₃ of Et), 1.0 (t, 3H, -CH₃ of Pr) | General shifts for alkyl-substituted benzothiophenes |

| ¹³C NMR (CDCl₃, ppm) | δ 145-135 (Ar-C), 125-120 (Ar-CH), 35 (-CH₂-Pr), 29 (-CH₂-Et), 23 (-CH₂-CH₂-CH₃), 14 (-CH₃ of Et), 13 (-CH₃ of Pr) | General shifts for alkyl-substituted benzothiophenes |

| Mass Spectrum (EI) | m/z 204 (M⁺), 189, 175, 161 | Based on typical fragmentation of alkyl benzothiophenes |

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve a multi-step sequence starting from a commercially available substituted thiophene. One such approach is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

Bromination of 2-Ethylthiophene: To a solution of 2-ethylthiophene in dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography to yield 2-ethyl-5-bromothiophene.

-

Acylation: Dissolve 2-ethyl-5-bromothiophene in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Add propanoyl chloride and allow the reaction to warm to room temperature. Work up the reaction with saturated ammonium chloride solution and extract the product. Purify by column chromatography to obtain 1-(2-ethyl-5-thienyl)propan-1-one.

-

Reduction of the Ketone: The ketone can be reduced to the corresponding alkane, 1-(2-ethyl-5-thienyl)propane, using standard reduction methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

-

Intramolecular Cyclization: This is a key step to form the benzene ring of the benzothiophene. A common method is to first perform a Friedel-Crafts acylation on the thiophene ring of a suitable precursor, followed by a reduction and cyclization sequence. Given the starting material, an alternative strategy for forming the fused benzene ring would be necessary, potentially involving a Diels-Alder reaction with a suitable dienophile followed by aromatization, or a metal-catalyzed cross-coupling and cyclization strategy.

Potential Biological Activity and Signaling Pathways

Benzothiophene derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[2][3][4] While the specific activity of this compound is unknown, its structural similarity to other bioactive benzothiophenes suggests it could be investigated for various therapeutic applications.

Known Biological Activities of Benzothiophene Derivatives: [2][3][4]

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

-

Antitubercular

-

Enzyme inhibition (e.g., kinases, phosphodiesterases)

The diagram below illustrates a generalized signaling pathway that is often modulated by small molecule inhibitors, a class to which many bioactive benzothiophenes belong.

Caption: Generalized MAPK/ERK signaling pathway often targeted by kinase inhibitors.

This whitepaper provides a comprehensive overview of this compound from a technical perspective. While specific experimental data is lacking, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and drug development professionals interested in this molecule. Further experimental investigation is necessary to validate the predicted properties and explore the potential applications of this compound.

References

Technical Guide: Molar Mass Determination of 7-Ethyl-2-propyl-1-benzothiophene

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the molar mass of 7-Ethyl-2-propyl-1-benzothiophene. It outlines the theoretical calculation based on the compound's chemical formula and presents a standardized experimental workflow for verification using mass spectrometry. The accurate determination of molar mass is a critical first step in the physicochemical characterization of novel chemical entities, impacting everything from reaction stoichiometry to formulation development.

Chemical Structure and Formula

This compound is a substituted benzothiophene derivative. The core structure consists of a benzene ring fused to a thiophene ring. An ethyl group (-C₂H₅) is attached at position 7, and a propyl group (-C₃H₇) is attached at position 2.

-

Base Structure (Benzothiophene): C₈H₆S

-

Substitution: Two hydrogen atoms are replaced by the ethyl and propyl groups.

-

Final Molecular Formula: C₁₃H₁₆S

Theoretical Molar Mass Calculation

The molar mass is calculated by summing the atomic masses of all constituent atoms in the molecular formula. The standard atomic weights of carbon, hydrogen, and sulfur are used for this calculation.[1]

| Element | Symbol | Quantity | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 13 | 12.011[2][3] | 156.143 |

| Hydrogen | H | 16 | 1.008[4][5] | 16.128 |

| Sulfur | S | 1 | 32.065[6][7] | 32.065 |

| Total | 204.336 |

The theoretically calculated molar mass of this compound is 204.34 g/mol .

Experimental Verification Workflow

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the primary technique for this purpose. The general workflow is outlined below.

Experimental Protocol: Mass Spectrometry

This section details a representative protocol for determining the experimental molar mass of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

4.1. Objective: To experimentally verify the molar mass of the title compound.

4.2. Materials and Equipment:

-

This compound sample

-

HPLC-grade methanol

-

0.1% Formic acid in water (mobile phase additive)

-

Agilent 6230 TOF LC/MS system (or equivalent)

-

Microsyringe for direct infusion

-

Analytical balance

4.3. Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.

-

-

Instrument Setup (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3500 V

-

Nebulizer Gas (N₂): 30 psi

-

Drying Gas (N₂): 5 L/min at 325°C

-

Fragmentor Voltage: 175 V

-

Mass Range: 50-500 m/z

-

-

Data Acquisition:

-

Calibrate the mass spectrometer using the manufacturer's standard tuning mix.

-

Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

Acquire data for 2 minutes to obtain a stable signal and generate an averaged mass spectrum.

-

4.4. Data Analysis:

-

Process the acquired spectrum using the instrument's software (e.g., Agilent MassHunter).

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Subtract the mass of a proton (approx. 1.007 g/mol ) from the observed m/z value of the [M+H]⁺ peak to determine the experimental molar mass.

Data Summary

The following table summarizes the theoretical and a hypothetical experimental result for the molar mass of this compound.

| Parameter | Value ( g/mol ) | Method |

| Theoretical Molar Mass | 204.34 | Calculation from Formula |

| Experimental Molar Mass (Hypothetical) | 204.33 | ESI-TOF Mass Spectrometry |

References

Technical Guide: Elucidation of the Crystal Structure of 7-Ethyl-2-propyl-1-benzothiophene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 7-Ethyl-2-propyl-1-benzothiophene. While a published crystal structure for this specific molecule is not currently available in open literature, this guide details the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction analysis. Furthermore, it presents a hypothetical crystallographic dataset and explores potential biological pathway interactions relevant to drug discovery, given the known bioactivity of benzothiophene derivatives.

Introduction

Benzothiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological properties.[1][2] Their structural versatility makes them attractive scaffolds for the development of novel therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental for understanding its physicochemical properties and for rational drug design.

This guide focuses on the target molecule, this compound, and outlines the systematic approach required for its structural elucidation.

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for this compound, based on typical values for small organic molecules. This data would be the outcome of a successful single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₃H₁₆S |

| Formula Weight | 204.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 13.21 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1098.5 ų |

| Z | 4 |

| Calculated Density | 1.234 g/cm³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| F(000) | 440 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.5° to 28.0° |

| Reflections Collected | 8540 |

| Independent Reflections | 2530 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

A plausible synthetic route for this compound could involve a multi-step process, such as a transition-metal-catalyzed cyclization.[3][4] A generalized protocol is as follows:

-

Starting Materials: Commercially available 2-ethylthiophenol and 1-pentyne.

-

Step 1: Thioether Formation: React 2-ethylthiophenol with a suitable propionylating agent to introduce the propyl group at what will become the 2-position of the benzothiophene ring.

-

Step 2: Cyclization: Induce intramolecular cyclization of the resulting thioether. This can be achieved through various methods, such as palladium-catalyzed reactions or acid-catalyzed cyclization.[3]

-

Purification: The crude product would be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: The final product's identity and purity would be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Obtaining high-quality single crystals is a critical and often rate-limiting step in crystal structure determination.[5] Several methods can be employed for the crystallization of small organic molecules:[6][7]

-

Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a near-saturated solution.

-

Loosely cover the container to allow the solvent to evaporate slowly over several days at room temperature.

-

Monitor for the formation of well-defined single crystals.

-

-

Vapor Diffusion:

-

Prepare a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble.

-

Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[8]

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C).

-

The decrease in solubility upon cooling should induce crystallization.

-

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[9] The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase information, which is lost during the experiment, is determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[12]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[12]

Visualizations

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of a novel compound like this compound.

Benzothiophene derivatives have been investigated as inhibitors of various signaling pathways, including the STAT3 pathway, which is relevant in cancer research.[13][14] The diagram below illustrates a simplified, hypothetical mechanism by which a benzothiophene derivative might inhibit this pathway.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and reliable methods in chemical and pharmaceutical sciences. The determination of this structure would provide valuable insights for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective benzothiophene-based therapeutic agents. The potential for these compounds to interact with key biological pathways, such as STAT3 signaling, underscores the importance of detailed structural characterization in modern drug discovery.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 7-Ethyl-2-propyl-1-benzothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 7-Ethyl-2-propyl-1-benzothiophene in organic solvents. A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this particular compound. However, based on the general characteristics of the benzothiophene scaffold and its derivatives, it is anticipated that this compound, a non-polar molecule, will exhibit good solubility in common non-polar and moderately polar organic solvents and low solubility in polar solvents like water.[1][2]

This document provides a comprehensive framework for researchers to experimentally determine the solubility of this compound. It includes detailed experimental protocols for both qualitative and quantitative solubility assessments, along with visual workflows to guide the experimental process. The provided methodologies are grounded in standard laboratory practices for solubility determination of organic compounds.

Introduction to this compound and its Predicted Solubility

This compound belongs to the benzothiophene class of heterocyclic aromatic compounds. Benzothiophene and its derivatives are noted for their wide range of applications in medicinal chemistry and materials science.[3][4] The solubility of a compound is a critical physical property that influences its behavior in various applications, including reaction kinetics, purification, formulation, and bioavailability in drug development.

The molecular structure of this compound, with its fused benzene and thiophene rings and alkyl substituents, suggests a predominantly non-polar character. The principle of "like dissolves like" dictates that non-polar compounds tend to be more soluble in non-polar solvents, while polar compounds are more soluble in polar solvents.[5] Therefore, this compound is expected to be readily soluble in solvents such as hexane, toluene, and diethyl ether, and less soluble in polar solvents like ethanol and methanol, with very poor solubility in water.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following sections provide detailed methodologies for the experimental determination of the solubility of this compound.

A preliminary qualitative assessment can efficiently determine the general solubility of the compound in a range of solvents. This is typically done by observing the dissolution of a small, measured amount of the solute in a specific volume of the solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes and graduated cylinders

Procedure:

-

Add a small, known amount (e.g., 10 mg) of this compound to a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different organic solvent.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The compound completely dissolves, leaving no visible particles.

-

Partially soluble: Some of the compound dissolves, but undissolved particles remain.

-

Insoluble: The compound does not appear to dissolve.

-

This initial screening helps in selecting appropriate solvents for quantitative analysis.

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from several hours to days, and the required time should be determined by taking measurements at different time points until the concentration in the solution remains constant.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to determine this crucial physical property. The provided methodologies for qualitative and quantitative solubility assessment, along with the illustrative workflows, offer a robust framework for obtaining reliable and accurate solubility data. This information is essential for the effective use of this compound in research and development, particularly in areas such as synthetic chemistry, process development, and pharmaceutical formulation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on the Thermal Stability of 7-Ethyl-2-propyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted thermal stability of 7-Ethyl-2-propyl-1-benzothiophene. Due to the absence of specific experimental data for this compound in publicly available literature, this guide synthesizes information from related benzothiophene derivatives and outlines the standard experimental protocols required for its empirical determination.

Introduction to Benzothiophene and its Derivatives

Benzothiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] This core structure is found in various biologically active molecules and organic electronic materials.[1][2][3] The thermal stability of benzothiophene derivatives is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in fields like organic electronics where materials are often subjected to high temperatures during processing.[2][4][5] Generally, the benzothiophene moiety itself is noted for its thermal stability.[1]

Predicted Physicochemical Properties and Thermal Stability

Table 1: Physicochemical and Thermal Properties of Benzothiophene (Parent Compound)

| Property | Value |

| Molecular Formula | C8H6S |

| Molar Mass | 134.20 g/mol |

| Melting Point | 28–32 °C |

| Boiling Point | 221–222 °C |

| Density (at 25 °C) | 1.149 g/mL |

| Thermal Stability | Generally stable |

Data sourced from general chemical literature for the parent benzothiophene molecule.[1]

The alkyl substituents on this compound will likely increase its molecular weight and may alter its crystal packing, leading to different melting and boiling points compared to the parent compound. The overall thermal stability is expected to be high, though the ethyl and propyl groups might be susceptible to thermal cleavage at elevated temperatures.

Experimental Protocols for Determining Thermal Stability

To empirically determine the thermal stability of this compound, the following standard analytical techniques are recommended.

3.1 Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature. This provides crucial information about the decomposition temperature and overall thermal stability of the material.[2][6]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a calibrated thermogravimetric analyzer.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting data is a plot of mass versus temperature. The onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) are determined from the TGA curve and its first derivative (DTG curve).

3.2 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transition temperature, and to study phase transitions.[2]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a calibrated differential scanning calorimeter.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

Temperature Program: A common method involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, followed by a controlled cooling and a second heating cycle to observe reversible thermal events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic transition.

Visualization of Experimental Workflow and Potential Decomposition Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of experiments to characterize the thermal stability of this compound.

Caption: Workflow for Thermal Stability Assessment.

Hypothetical Thermal Decomposition Pathway

At elevated temperatures, the thermal decomposition of this compound is likely to initiate at the alkyl side chains, which are generally less stable than the aromatic core. The following diagram illustrates a plausible initial fragmentation pathway.

Caption: A Potential Initial Thermal Decomposition Pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a framework for its determination based on established analytical techniques and theoretical considerations. The parent benzothiophene structure is known to be thermally robust, and it is anticipated that the title compound will exhibit similar stability, with the alkyl side chains being the most probable sites for initial thermal degradation. The experimental protocols outlined herein for TGA and DSC will enable researchers to accurately quantify the thermal properties of this compound, which is essential for its potential applications in drug development and materials science.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. ICMAB - Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology [icmab.es]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Ethyl-2-propyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Ethyl-2-propyl-1-benzothiophene, a substituted benzothiophene derivative of interest in medicinal chemistry and materials science. The described method is based on a robust and versatile two-step process commencing with the S-alkylation of a substituted 2-mercaptophenyl ketone precursor, followed by an acid-catalyzed intramolecular cyclization and dehydration. This approach offers a reliable route to specifically substituted benzothiophenes, which are key scaffolds in numerous pharmacologically active compounds.

Introduction

Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that form the core structure of various pharmaceuticals and functional organic materials. Their utility stems from their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific substitution pattern on the benzothiophene ring system is crucial for modulating its pharmacological and physicochemical properties. This application note details a synthetic protocol for this compound, starting from a 2-mercaptophenyl ketone intermediate.

Overall Reaction Scheme

The synthesis of this compound from a 2-mercaptophenyl ketone precursor is proposed to proceed via a two-step sequence involving S-alkylation followed by intramolecular cyclization.

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were used where specified. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(3-Ethyl-2-(propylthio)phenyl)ethanone (Intermediate)

-

To a solution of 1-(3-Ethyl-2-mercaptophenyl)ethanone (1.0 eq) in anhydrous acetone (10 mL/mmol), potassium carbonate (1.5 eq) was added, and the mixture was stirred at room temperature for 15 minutes.

-

1-Bromopropane (1.2 eq) was added dropwise to the suspension.

-

The reaction mixture was heated to reflux and stirred for 4-6 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture was cooled to room temperature, and the inorganic solids were filtered off.

-

The filtrate was concentrated under reduced pressure to yield the crude product.

-